N-((3-(6-乙氧基吡啶-3-基)-1,2,4-噁二唑-5-基)甲基)-1-甲基-1H-1,2,3-三唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups including an oxadiazole ring, a triazole ring, and a pyridine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple rings .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the oxadiazole and triazole rings might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group might make it more lipophilic, which could affect its solubility and stability .科学研究应用
抗癌活性
该化合物已被研究其对人癌细胞系的细胞毒性。具体来说,它针对HepG2(肝细胞癌)和MDA-MB-231(乳腺癌)细胞进行了测试。一个衍生物,2-(6-(4-氯苯基)咪唑[2,1-b]噻唑-3-基)-N-(6-(4-(4-甲氧基苄基)哌嗪-1-基)吡啶-3-基)乙酰胺 (5l),对MDA-MB-231细胞表现出有希望的抑制作用(IC50 = 1.4 μM),与参考药物索拉非尼(IC50 = 5.2 μM)相比。 此外,它还显示出对MDA-MB-231细胞的选择性,而对HepG2细胞的选择性较低(IC50 = 22.6 μM) .
VEGFR2抑制
该化合物还显示出对血管内皮生长因子受体2(VEGFR2)的抑制作用。具体来说,2-(6-(4-氯苯基)咪唑[2,1-b]噻唑-3-基)-N-(6-(4-(4-甲氧基苄基)哌嗪-1-基)吡啶-3-基)乙酰胺 (5l) 对VEGFR2的抑制作用略高于初始命中化合物(20 μM时为5.72% vs. 3.76% 的抑制率) 。VEGFR2抑制在癌症治疗中是相关的,因为它在血管生成中发挥作用。
其他药理活性
咪唑[2,1-b]噻唑衍生物具有广泛的药理活性。虽然与特定化合物没有直接关系,但值得注意的是,这些支架已被探索用于其:
- 抗真菌特性 .
- 抗菌作用 .
- 抗炎潜力 .
- 抗高血压特性 .
- 用作囊性纤维化跨膜传导调节剂(CFTR)选择性增强剂 .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O3/c1-3-23-11-5-4-9(6-15-11)13-17-12(24-19-13)7-16-14(22)10-8-21(2)20-18-10/h4-6,8H,3,7H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZWLGAFUKSALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CN(N=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。